(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a biphenyl moiety with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Bromine Atom: Bromination of the biphenyl compound is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a diester.
Coupling of the Biphenyl and Pyrrolidine Moieties: The biphenyl and pyrrolidine structures are coupled using a suitable linker, often involving esterification or amidation reactions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted biphenyl moiety, leading to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom and forming a biphenyl derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Brominated biphenyl oxides.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its biphenyl moiety is particularly useful in binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features can be modified to enhance binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, (2S,4S)-4-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2S,4S)-4-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
- (2S,4S)-4-[(3-Fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
- (2S,4S)-4-[(3-Methyl[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Uniqueness
The uniqueness of (2S,4S)-4-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid lies in its bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacological profile.
Properties
IUPAC Name |
(2S,4S)-4-(2-bromo-4-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(11-17(19)23)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXSXPQOWIKYEW-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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